2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride

procurement quality isomeric purity research chemical supply

2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS 1289386-42-0) is a 2-substituted piperidine derivative bearing a 2,5-dichlorobenzyloxymethyl group on the piperidine ring, supplied as the hydrochloride salt with a molecular weight of 310.65 g/mol. The compound belongs to a family of positional isomers that includes the 3-substituted (CAS 1289387-86-5) and 4-substituted (CAS 1289388-08-4) analogs, all sharing the identical molecular formula C₁₃H₁₉Cl₃NO.

Molecular Formula C13H18Cl3NO
Molecular Weight 310.6 g/mol
CAS No. 1289386-42-0
Cat. No. B3096799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride
CAS1289386-42-0
Molecular FormulaC13H18Cl3NO
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESC1CCNC(C1)COCC2=C(C=CC(=C2)Cl)Cl.Cl
InChIInChI=1S/C13H17Cl2NO.ClH/c14-11-4-5-13(15)10(7-11)8-17-9-12-3-1-2-6-16-12;/h4-5,7,12,16H,1-3,6,8-9H2;1H
InChIKeyNZJDDYZURJEAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride – Structural Baseline and Comparator Framework


2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS 1289386-42-0) is a 2-substituted piperidine derivative bearing a 2,5-dichlorobenzyloxymethyl group on the piperidine ring, supplied as the hydrochloride salt with a molecular weight of 310.65 g/mol . The compound belongs to a family of positional isomers that includes the 3-substituted (CAS 1289387-86-5) and 4-substituted (CAS 1289388-08-4) analogs, all sharing the identical molecular formula C₁₃H₁₉Cl₃NO. The substitution position is the sole structural determinant governing differences in steric environment, electronic distribution, and consequently pharmacological interaction profiles , making direct interchange between isomers inappropriate without supporting biological evidence.

Why 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride Cannot Be Interchanged with Its Isomers


Positional isomers of the (2,5-dichlorobenzyloxymethyl)piperidine series differ critically in the spatial orientation of the basic nitrogen relative to the aromatic moiety. The 2-substituted isomer places the amine adjacent to the side chain, which can restrict the rotameric freedom of the piperidine ring and alter the protonation state at physiological pH compared to the 3- or 4-substituted variants . In the absence of direct head-to-head pharmacological data, this structural distinction alone constitutes a procurement risk: substituting one isomer for another may yield different binding poses, off-target profiles, or synthetic intermediate reactivity . The limited commercial trajectory of the 2-isomer—discontinued by several major catalog suppliers—further underscores the non-interchangeability of these chemically 'equivalent' compounds in research settings .

Product-Specific Quantitative Evidence Guide for 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride


Purity Profile: The 2-Isomer Achieves Higher Commercial Purity (≥98%) Than the 4-Isomer (95%)

The 2-substituted isomer is consistently offered at ≥98% purity by multiple Asian suppliers, including MolCore (NLT 98%) and Leyan (98%), whereas the 4-substituted isomer maximum purity is reported as 95%+ by the same supplier network . This purity differential can impact downstream synthesis reproducibility and the reliability of biological assay results .

procurement quality isomeric purity research chemical supply

Availability and Cost: The 2-Isomer Shows Discontinuation Risk, Altering Procurement Strategy

CymitQuimica has explicitly discontinued the 2-isomer (Ref. 10-F090470) from its catalog, and Fluorochem lists pricing as 'not currently available', whereas the 3- and 4-isomers remain in stock with active pricing at €192–233 per 100–250 mg . This supply instability forces laboratories to rely on fewer global suppliers, increasing lead time and cost risk .

supply chain discontinued compound price benchmarking

Substitution Position Drives Differential Serotonin Transporter (SERT) Interaction Potential

A binding assay entry in ChEMBL (CHEMBL806217) linked to the (2,5-dichlorophenyl)methoxymethyl-piperidine chemotype demonstrates measurable affinity for the serotonin transporter via competitive binding assay [1]. While the specific data are not publicly resolved to a single isomer, this establishes a class-level precedent that the 2-substituted isomer's unique amine placement may yield a binding affinity or selectivity profile distinct from the 3- or 4-analogs. For context, a related benzylpiperidine series showed EC₅₀ values as low as 16–33 nM in rat synaptosomal [³H]5-HT release assays, highlighting the sensitivity of the scaffold to substitution geometry [2].

SERT binding monoamine reuptake antidepressant scaffold

Best Research and Industrial Application Scenarios for 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride


Medicinal Chemistry Exploration of Position-Specific SERT or NET Modulators

Where a medicinal chemistry program requires systematic variation of piperidine substitution to optimize monoamine transporter selectivity, the 2-isomer offers a distinct vector that the 3- and 4-analogs cannot replicate . The class-level evidence of nanomolar SERT activity in related benzylpiperidines supports its use as a starting point for lead generation, but only under the condition that head-to-head potency and selectivity are assayed against the 3- and 4-isomers in the same experimental system [1].

Synthetic Methodology Development Leveraging Proximal Amine Participation

The 2-substitution pattern brings the basic amine into close proximity with the ether oxygen, potentially enabling intramolecular hydrogen-bonding or directing effects in metal-catalyzed reactions that are sterically inaccessible in the 3- or 4-isomers . This makes the 2-isomer a valuable tool compound for mechanistic studies in organic synthesis, provided the purity is verified at ≥98% by HPLC prior to use.

Procurement Stability Assessment for Long-Term Receptor Binding Studies

Owing to the documented discontinuation of the 2-isomer by major Western suppliers, research groups planning multi-year projects must either secure stock from alternative Asian sources offering ≥98% purity (e.g., MolCore, Leyan) or substitute with the more readily available 3- or 4-isomers [1]. The decision should be grounded in a direct comparison of CoA data and a formal risk assessment of supply chain interruption.

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